molecular formula C15H25N3O B14669056 Guanidine, (2-(2,6-diisopropylphenoxy)ethyl)- CAS No. 46967-57-1

Guanidine, (2-(2,6-diisopropylphenoxy)ethyl)-

Cat. No.: B14669056
CAS No.: 46967-57-1
M. Wt: 263.38 g/mol
InChI Key: FNHHEZUURJRQRR-UHFFFAOYSA-N
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Description

Guanidine, (2-(2,6-diisopropylphenoxy)ethyl)-, is a derivative of guanidine, a compound known for its versatile applications in various fields such as chemistry, biology, and medicine. Guanidine derivatives are characterized by their strong basicity and ability to form stable complexes with various substrates, making them valuable in numerous scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of guanidine derivatives typically involves the guanylation of amines. One common method is the reaction of an amine with an activated guanidine precursor, such as cyanamide, in the presence of a catalyst like scandium(III) triflate . This reaction can be carried out under mild conditions in water, making it suitable for substrates that dissolve only in aqueous solutions. Another method involves the use of thiourea derivatives as guanidylating agents, which can be catalyzed by various metal catalysts .

Industrial Production Methods

Industrial production of guanidine derivatives often employs scalable and efficient catalytic processes. For example, the copper-catalyzed three-component synthesis of trisubstituted N-aryl guanidines involves cyanamides, arylboronic acids, and amines in the presence of potassium carbonate and a catalytic amount of copper(II) chloride . This method provides high yields and is compatible with a wide range of solvents and substrates.

Chemical Reactions Analysis

Types of Reactions

Guanidine, (2-(2,6-diisopropylphenoxy)ethyl)-, undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include guanidinium salts, amines, and substituted guanidines, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Guanidine, (2-(2,6-diisopropylphenoxy)ethyl)-, is unique due to its specific substituents, which enhance its stability and reactivity. The presence of the 2,6-diisopropylphenoxy group provides steric hindrance, making it more selective in its reactions and interactions compared to other guanidine derivatives .

Properties

CAS No.

46967-57-1

Molecular Formula

C15H25N3O

Molecular Weight

263.38 g/mol

IUPAC Name

2-[2-[2,6-di(propan-2-yl)phenoxy]ethyl]guanidine

InChI

InChI=1S/C15H25N3O/c1-10(2)12-6-5-7-13(11(3)4)14(12)19-9-8-18-15(16)17/h5-7,10-11H,8-9H2,1-4H3,(H4,16,17,18)

InChI Key

FNHHEZUURJRQRR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)OCCN=C(N)N

Origin of Product

United States

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